molecular formula C19H15FN2O3S B2528331 N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899963-92-9

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2528331
CAS No.: 899963-92-9
M. Wt: 370.4
InChI Key: HYVBAWKKSMQRJB-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a benzothiazole-derived carboxamide featuring a 5,6-dihydro-1,4-dioxine ring and a benzyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzothiazole scaffolds are prevalent .

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-14-6-7-15-17(10-14)26-19(21-15)22(11-13-4-2-1-3-5-13)18(23)16-12-24-8-9-25-16/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVBAWKKSMQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving a diol and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole and dioxine moieties with a benzyl group using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxine ring, potentially converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its molecular formula C16H11FN2O3SC_{16}H_{11}FN_2O_3S and has a molecular weight of approximately 330.3 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, particularly against various pathogens.

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, in combating Mycobacterium tuberculosis. The compound's structure allows for interactions with key proteins involved in the bacterium's survival and replication.

Case Study:
A study evaluated several benzothiazole derivatives for their anti-tubercular activity. The synthesized compounds were tested against the pathogenic strain of M. tuberculosis, with some showing promising inhibitory concentrations (IC50) comparable to standard drugs .

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7e9.2 ± 1.50.09
7g10.3 ± 2.60.08

These findings suggest that modifications in the benzothiazole structure can enhance anti-tubercular potency.

Other Therapeutic Areas

Beyond anti-tubercular applications, compounds similar to this compound have been explored for their potential in treating various cancers and infections due to their ability to inhibit specific enzymes or pathways critical for pathogen survival.

Example:
Benzothiazole derivatives have shown activity against cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways . This highlights the versatility of this compound class in therapeutic applications.

Synthesis and Development

The synthesis of this compound involves several chemical reactions that allow for modifications leading to enhanced biological activity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis process .

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that recognize the benzothiazole moiety.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Differences :
    • The benzodioxine ring is fully aromatic (2,3-dihydro-1,4-benzodioxine) compared to the partially saturated 5,6-dihydro-1,4-dioxine in the target compound.
    • Lacks the benzyl group, reducing steric bulk and possibly altering binding kinetics .
  • Implications :
    • Aromaticity in the benzodioxine may enhance π-π stacking interactions but reduce conformational flexibility.
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (BI81646)
  • Key Differences :
    • 6-sulfamoyl substituent replaces the 6-fluoro group.
    • Molecular weight: 341.36 g/mol (vs. ~370–380 g/mol estimated for the target compound) .
  • Implications :
    • Sulfamoyl’s bulkiness may hinder membrane permeability but improve solubility via hydrogen bonding.

Variations in the Linked Ring Systems

2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, )
  • Key Differences: Tetrahydroquinoline replaces the dihydrodioxine ring. Additional thiazole-carboxylic acid group introduces polarity.
  • Implications: Tetrahydroquinoline’s rigidity may favor binding to planar active sites, while the carboxylic acid enhances solubility .
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide
  • Key Differences: 1,4-dithiepan ring (containing sulfur atoms) replaces the oxygen-rich dihydrodioxine.

Role of the Benzyl Group

The benzyl group in the target compound is absent in most analogues (e.g., BI81646, Example 1). This group likely:

  • Enhances steric shielding, protecting the carboxamide from enzymatic degradation.
  • Modulates hydrophobic interactions with target proteins.

Comparative Data Table

Compound Name Substituent on Benzothiazole Ring System Additional Groups Molecular Weight (g/mol)
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 6-fluoro 5,6-dihydro-1,4-dioxine Benzyl ~370–380 (estimated)
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 6-fluoro 2,3-dihydro-1,4-benzodioxine None ~330–340 (estimated)
BI81646 6-sulfamoyl 5,6-dihydro-1,4-dioxine None 341.36
Example 1 () None Tetrahydroquinoline Thiazole-carboxylic acid N/A

Research Implications

  • Pharmacokinetics : The benzyl group and dihydrodioxine ring in the target compound may improve metabolic stability compared to analogues with smaller substituents or aromatic rings .
  • Target Selectivity : The 6-fluoro group’s electronegativity could enhance binding affinity to kinases or GPCRs relative to sulfamoyl or unsubstituted analogues .
  • Synthetic Feasibility: The dihydrodioxine scaffold is less synthetically complex than dithiepan or tetrahydroquinoline systems, favoring scalability .

Biological Activity

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its comparison with related compounds.

The compound's molecular formula is C14H11FN2SC_{14}H_{11}FN_2S with a molecular weight of approximately 258.31 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H11FN2S
Molecular Weight258.31 g/mol
Density1.4±0.1 g/cm³
Boiling Point406.8±47.0 °C at 760 mmHg
Flash Point199.8±29.3 °C

Synthesis

The synthesis of this compound typically involves multiple steps starting from 2-amino-benzothiazole and benzyl halides in the presence of a base like piperidine in solvents such as ethanol or DMF at elevated temperatures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311Induction of apoptosis and cell cycle arrest
B7A5492Inhibition of IL-6 and TNF-α activity
B7H12994Decreased cell migration

These findings suggest that the compound may act through the modulation of cytokines and induction of apoptosis in cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that benzothiazole derivatives exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

This indicates a strong potential for these compounds as antimicrobial agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom and the benzothiazole core are thought to enhance its binding affinity to these targets .

Case Studies

Several case studies have documented the biological evaluation of benzothiazole derivatives:

  • Study on Anticancer Effects : A study evaluated the effects of a series of benzothiazole derivatives on lung cancer cell lines (A431, A549). The results indicated that certain modifications to the benzothiazole structure significantly enhanced anticancer activity .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzothiazole-based compounds against Gram-positive bacteria. The results showed promising activity with MIC values indicating effective inhibition at low concentrations .

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